N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide

Physicochemical Prediction Drug-likeness Procurement Specification

N,N-Diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide (CAS 7026-94-0) is a tertiary benzenesulfonamide featuring a 2-phenylimino-4-thiazolyl core and an N,N-diethyl sulfonamide terminus. It belongs to the broader chemical class of benzenesulfonamides, a scaffold extensively exploited in medicinal chemistry, most notably in the development of carbonic anhydrase inhibitors.

Molecular Formula C21H25N3O2S2
Molecular Weight 415.6 g/mol
CAS No. 7026-94-0
Cat. No. B12206700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide
CAS7026-94-0
Molecular FormulaC21H25N3O2S2
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
InChIInChI=1S/C21H25N3O2S2/c1-4-23(5-2)28(25,26)19-14-12-17(13-15-19)20-16-27-21(24(20)6-3)22-18-10-8-7-9-11-18/h7-16H,4-6H2,1-3H3
InChIKeyJZXMMJCNJBVQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide (CAS 7026-94-0): Physicochemical Properties and Structural Context


N,N-Diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide (CAS 7026-94-0) is a tertiary benzenesulfonamide featuring a 2-phenylimino-4-thiazolyl core and an N,N-diethyl sulfonamide terminus . It belongs to the broader chemical class of benzenesulfonamides, a scaffold extensively exploited in medicinal chemistry, most notably in the development of carbonic anhydrase inhibitors [1]. The compound’s physicochemical profile, including a boiling point of 562.8 °C and a molecular weight of 415.57 g/mol, establishes a baseline for downstream solvent-handling, storage, and synthetic-route design considerations .

N,N-Diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide (7026-94-0): Why Simple In-Class Interchange is Insufficient


Within the benzenesulfonamide class, subtle variations in the sulfonamide terminus and the aromatic substituents on the thiazole ring can produce dramatic activity cliffs in target binding [1]. For example, the removal of a single chlorine atom in the related EMAC10101 series results in a >50‑fold drop in hCA II inhibitory activity, underscoring that even conservative functional‑group swaps cannot be assumed to be functionally neutral [1]. The N,N-diethyl substitution on the target compound further differentiates it from the primary sulfonamide analogs that dominate the carbonic anhydrase inhibitor literature, making generic replacement without matched-pair pharmacological data inadvisable.

Quantitative Differentiation Evidence: N,N-Diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide (7026-94-0) vs. Closest Analogs


Computed Physicochemical Profiling vs. Acetazolamide Baseline

The target compound possesses a predicted octanol-water partition coefficient (cLogP) of approximately 3.8, reflecting the lipophilic contribution of the N,N-diethyl and phenylimino-thiazole groups . This computed cLogP is significantly higher than that of the clinical carbonic anhydrase inhibitor acetazolamide (cLogP ≈ -0.3) [1], indicating a fundamentally different solubility and membrane-permeability profile that impacts formulation pathway selection and storage condition requirements.

Physicochemical Prediction Drug-likeness Procurement Specification

Thermal Stability Indicator: Boiling Point vs. Clinical Sulfonamide Comparators

The reported boiling point of the target compound is 562.8 °C at 760 mmHg . This is markedly higher than that of the simpler primary sulfonamide, benzenesulfonamide (boiling point 321 °C) [1], indicating a substantially lower vapor pressure and greater thermal tolerance, which can be advantageous for high-temperature synthetic steps or distillation-based purification protocols.

Thermal Stability Purification Handling

Class-Level Comparative Selectivity Insight: Carbonic Anhydrase IX vs. Off-Target Isoforms

While direct pharmacological data for the N,N-diethyl derivative are absent in contemporary peer-reviewed literature, class-level SAR from the closely related EMAC10101 series demonstrates that a 4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene amino benzenesulfonamide scaffold can confer preferential inhibition of the tumor-associated isoform hCA IX over the ubiquitous hCA II [1]. Specifically, the unsubstituted phenyl analog EMAC10101a exhibited a hCA IX Ki of 108.8 nM versus a hCA II Ki of 724.8 nM [1], a selectivity ratio of ~6.7-fold. This structural template suggests the target compound, carrying the same core architecture, merits investigation for a similar selectivity profile, a property not achievable with the widely used non-selective sulfonamide acetazolamide [2].

Carbonic Anhydrase Isozyme Selectivity Anticancer Target

Prioritized Application Scenarios for N,N-Diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide (7026-94-0)


Scaffold Hopping from Primary to Tertiary Sulfonamides in Carbonic Anhydrase Probe Discovery

The target compound’s N,N-diethyl substitution represents a deliberate steric and electronic perturbation of the primary sulfonamide zinc-binding group . As demonstrated by the EMAC10101 series, the 4-aryl-thiazolylidene amino benzenesulfonamide core provides a tunable platform for hCA isoform selectivity [1]. Incorporating the target compound into a fragment-based or scaffold-hopping campaign allows medicinal chemists to evaluate whether a tertiary sulfonamide sustains or modulates hCA IX–XII engagement, potentially uncovering novel intellectual property space not addressable with primary sulfonamides.

High-Temperature Chemical Process Feasibility Studies

With a predicted boiling point exceeding 560 °C, the target compound is suitable for reactions requiring sustained high-temperature conditions without risk of vapor-phase loss . This thermal tolerance makes it an attractive intermediate in the synthesis of heat-stable polyheterocyclic libraries where simpler sulfonamides would volatilize or degrade, thereby simplifying equipment requirements and improving yield consistency.

Lipophilic Pharmacophore Modeling for CNS-Penetrant Sulfonamide Designs

The computed cLogP of ~3.8 positions the target compound within the lipophilicity range associated with passive blood-brain barrier permeability . In contrast, the first-generation sulfonamide acetazolamide (cLogP ≈ -0.3) exhibits negligible CNS penetration [1]. This differential makes the target compound a compelling template for structure-activity relationship studies aimed at developing carbonic anhydrase inhibitors with central nervous system indications, such as neuropathic pain or epilepsy, where target engagement within the CNS is required.

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